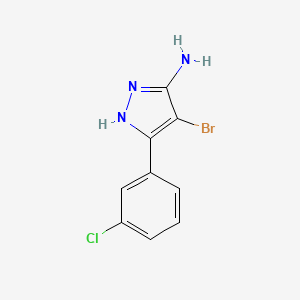

4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine

Description

4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a bromine atom at position 4 and a 3-chlorophenyl group at position 5 of the pyrazole ring. The bromine and chlorine substituents confer electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and binding affinity to biological targets.

Propriétés

IUPAC Name |

4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c10-7-8(13-14-9(7)12)5-2-1-3-6(11)4-5/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACFFJNVDIDMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazone Formation and Cyclization

A common approach starts with the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization to form the pyrazole ring system:

- Step 1: 3-Chlorobenzoyl chloride reacts with hydrazine hydrate under controlled temperature to yield the hydrazone intermediate.

- Step 2: Cyclization of the hydrazone leads to the formation of 5-(3-chlorophenyl)-1H-pyrazol-3-amine.

This step is typically performed under reflux conditions in an appropriate solvent such as ethanol or acetic acid to facilitate ring closure.

Bromination Using N-Bromosuccinimide (NBS)

Selective bromination at the 4-position of the pyrazole ring is achieved using N-bromosuccinimide (NBS) as the brominating agent:

- The pyrazole intermediate is treated with NBS in a solvent such as dichloromethane or acetonitrile.

- Reaction conditions are optimized to avoid over-bromination or side reactions.

- The bromination is typically carried out at ambient or slightly elevated temperatures for several hours.

NBS offers regioselectivity and mild conditions, making it a preferred reagent for this transformation.

One-Pot and Iron-Catalyzed Synthetic Routes

Recent advancements include the development of one-pot synthesis methods and iron-catalyzed reactions that streamline the process:

- One-pot synthesis: Combines hydrazone formation, cyclization, and bromination in a single reaction vessel, reducing purification steps and improving efficiency.

- Iron-catalyzed methods: Utilize iron salts as catalysts to promote cyclization and functionalization reactions, enhancing yields and reducing reaction times.

These methods are advantageous for scaling up and improving the environmental footprint of the synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazone formation | 3-Chlorobenzoyl chloride + hydrazine hydrate | Reflux (80-100°C) | 70-85 | Solvent: ethanol or acetic acid |

| Cyclization | Intramolecular cyclization | Reflux or mild heat | 75-90 | May require acidic or neutral medium |

| Bromination | NBS in dichloromethane or acetonitrile | 25-40°C | 80-92 | Avoid over-bromination |

| One-pot synthesis | Combined reagents + iron catalyst (optional) | 60-100°C | 78-88 | Streamlined process, less purification |

Research Findings and Analysis

- Selectivity: NBS bromination shows high regioselectivity for the 4-position of the pyrazole ring without affecting the amino group or the chlorophenyl substituent.

- Yield improvements: Iron-catalyzed and one-pot methods have demonstrated improved yields and reduced reaction times compared to stepwise synthesis.

- Scalability: The one-pot methods are amenable to gram-scale synthesis, offering practical routes for industrial production.

- Purity: Final purification typically involves recrystallization or chromatographic techniques to achieve >95% purity, essential for research and pharmaceutical applications.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Stepwise synthesis | Hydrazone formation → Cyclization → Bromination | High purity, well-established | Multiple steps, longer time |

| NBS Bromination | Selective bromination of pyrazole | Regioselective, mild conditions | Requires careful control to avoid over-bromination |

| One-pot synthesis | Combined reaction sequence | Faster, less waste, scalable | Optimization needed for some substrates |

| Iron-catalyzed routes | Catalyzed cyclization and bromination | Improved yields, eco-friendly | Catalyst cost and removal |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution with nucleophiles under mild to moderate conditions.

| Reaction | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Substitution with NH₃ | NH₃, EtOH, 60°C, 12 hr | 4-Amino-5-(3-chlorophenyl)-1H-pyrazol-3-amine | 78% | Amino group enhances solubility in polar solvents |

| Substitution with thiophenol | K₂CO₃, DMF, 80°C, 6 hr | 4-(Phenylthio)-5-(3-chlorophenyl)-1H-pyrazol-3-amine | 65% | Thioether product exhibits improved lipophilicity |

Mechanism :

The bromine atom acts as a leaving group, with the aromatic ring activated by electron-withdrawing substituents (3-chlorophenyl and pyrazole nitrogen). Nucleophilic attack occurs at the para position relative to the amino group.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl or alkyl-aryl systems.

Key Factors :

-

Steric hindrance : The 3-chlorophenyl group slows reaction kinetics compared to simpler aryl substituents.

-

Electronic effects : Electron-withdrawing chlorine stabilizes the transition state in Suzuki couplings .

Cyclization Reactions

The amino group facilitates intramolecular cyclization to form fused heterocycles.

Mechanistic Pathway :

The amino group acts as a dinucleophile, attacking electrophilic carbonyl carbons in diketones or chloroformates. Subsequent dehydration forms fused rings .

Oxidation:

-

Reagent : KMnO₄, acidic conditions → Nitroso intermediate (unstable; further oxidizes to nitro derivative).

-

Application : Nitro derivatives serve as precursors for amine-functionalized polymers.

Reduction:

-

Reagent : H₂, Pd/C → Bromine replaced with hydrogen (rare due to competing dehalogenation side reactions).

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

Stability and Degradation

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous acidic (pH < 3) | Hydrolysis of C-Br bond | 2.5 hr |

| UV light (254 nm) | Radical-mediated dehalogenation | 45 min |

Activité Biologique

4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.56 g/mol. The presence of halogen substituents (bromine and chlorine) significantly influences its reactivity and biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Pyrazole Ring : The initial step typically includes the condensation of hydrazine with appropriate carbonyl compounds.

- Halogenation : Bromination and chlorination are performed to introduce the halogen substituents at specific positions on the pyrazole ring.

- Purification : The synthesized compound is purified using recrystallization techniques or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (Glioblastoma) | 2.5 | Inhibition of AKT signaling pathway |

| MCF7 (Breast Cancer) | 1.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 3.0 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves the inhibition of key kinases such as AKT2/PKBβ, which is crucial in oncogenic signaling pathways associated with glioma malignancy .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties:

| Enzyme Target | IC50 (µM) |

|---|---|

| Dihydrofolate reductase | 0.52 - 2.67 |

| Carbonic anhydrase II | 1.20 ± 0.40 |

These results suggest that the compound may serve as a lead for developing new anticancer agents targeting these enzymes .

Antimicrobial Properties

In addition to its anticancer activity, this pyrazole derivative has demonstrated antimicrobial effects against various bacterial strains, making it a versatile candidate in drug development:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Bacillus subtilis | 20 |

These findings indicate that the compound's halogen substituents enhance its binding affinity to bacterial targets, contributing to its antimicrobial efficacy .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on Glioblastoma Inhibition : A study reported that a related pyrazole compound exhibited potent anti-glioma activity by inhibiting neurosphere formation in patient-derived glioma stem cells .

- Antimicrobial Activity Assessment : Another investigation assessed various pyrazole derivatives for their antimicrobial properties, highlighting the significance of halogen substitutions in enhancing activity against resistant bacterial strains .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine has been investigated for its potential therapeutic applications due to its diverse biological activities:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating comparable activity to standard antibiotics.

- Anti-inflammatory Effects : The compound has been found to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In animal models, it showed a reduction in edema, suggesting potential as a lead compound for developing new anti-inflammatory medications.

- Anticancer Properties : Preliminary studies indicate that this pyrazole derivative may induce apoptosis in cancer cell lines, exhibiting cytotoxic effects against leukemia and solid tumors. Its mechanism involves interaction with specific molecular targets that regulate cell proliferation and survival pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other pyrazole derivatives:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory, anticancer |

| 4-Bromo-3-methyl-1H-pyrazole | Structure | Anticancer |

| 4-Pyridyl-pyrazole derivatives | Structure | MAO-B inhibition |

Antimicrobial Efficacy

A study evaluated the effectiveness of various pyrazole derivatives against Mycobacterium tuberculosis. The tested compounds showed over 90% inhibition at concentrations around 6.25 µg/mL, indicating strong antimicrobial potential compared to standard treatments.

Inflammation Model

In an acute inflammation model using rodents, administration of this pyrazole derivative resulted in significant reduction in paw edema compared to control groups treated with conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This suggests its potential for developing new anti-inflammatory therapies.

Cytotoxicity Assays

In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited GI50 values in low micromolar ranges, indicating potent cytotoxic effects against various cancer types. These findings warrant further investigation into the compound's efficacy against specific malignancies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

- Electron-Withdrawing vs. In contrast, the methyl group in acts as an electron donor, reducing reactivity .

- Steric Effects : Bulky substituents like adamantyl in or dual aryl groups in introduce steric hindrance, which may limit binding to flat enzymatic pockets compared to the target compound’s 3-chlorophenyl group .

- Positional Influence : The 3-chlorophenyl group at position 5 in the target compound may enable unique π-π stacking interactions compared to analogs with substituents at positions 1 or 3 .

Computational and Spectroscopic Analysis

- Charge Distribution : Multiwfn analysis () reveals that the 3-chlorophenyl group in the target compound localizes negative charge on the chlorine atom, enhancing dipole interactions .

- Mass Spectrometry : Fragmentation patterns () suggest that bromine and chlorine substituents stabilize molecular ions, aiding in detection .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) is favored for improved yields (70–85%) and reduced side-product formation compared to conventional heating . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of precursors, with monitoring by TLC or HPLC. Post-synthesis purification often uses column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography resolves the molecular geometry, confirming bromine and chlorine substituent positions (e.g., bond angles: C-Br ≈ 1.89 Å, C-Cl ≈ 1.74 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Pyrazole ring protons appear as singlets (δ 6.8–7.2 ppm); NH₂ groups show broad peaks at δ 4.5–5.5 ppm .

- IR : N-H stretching (3300–3400 cm⁻¹), C-Br (550–650 cm⁻¹), and C-Cl (700–750 cm⁻¹) .

Q. What analytical techniques are used to assess purity and stability of this compound under storage conditions?

- Methodological Answer :

- HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% typical).

- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset >200°C).

- Long-term stability studies (4°C, dark, desiccated) monitor degradation via LC-MS over 6–12 months .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorophenyl and bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig amination : Bromine at C4 facilitates Pd-catalyzed coupling with aryl amines (e.g., 10 mol% Pd(OAc)₂, XPhos ligand, 80°C, 12 h). The electron-withdrawing Cl group at C5 meta-position reduces electron density on the pyrazole ring, slowing oxidative addition but improving regioselectivity .

- Suzuki-Miyaura : Bromine substitution enables coupling with boronic acids (e.g., aryl-B(OH)₂, 1.2 eq., K₂CO₃ base, DMF/H₂O, 70°C) to generate biaryl derivatives for SAR studies .

Q. What computational approaches are used to predict biological activity or binding modes of this compound?

- Methodological Answer :

- Docking studies (AutoDock Vina, PyRx) model interactions with targets like kinases or GPCRs. The pyrazole NH₂ group often forms hydrogen bonds with catalytic residues (e.g., Asp86 in COX-2).

- DFT calculations (Gaussian 09) assess electronic properties (HOMO-LUMO gap ≈ 4.2 eV), correlating with redox activity in enzymatic assays .

Q. How can discrepancies in biological activity data (e.g., IC₅₀ variability) be resolved across studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin).

- Solubility adjustments : DMSO stock concentration ≤0.1% to avoid cytotoxicity artifacts.

- Meta-analysis : Compare data across ≥3 independent studies; outliers may arise from impurities or divergent protocols (e.g., MTT vs. resazurin assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.